molecular formula C18H25N7O3 B14963631 Ethyl 4-({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate

Ethyl 4-({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate

Cat. No.: B14963631
M. Wt: 387.4 g/mol
InChI Key: MPUJGULGGUDNKX-UHFFFAOYSA-N
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Description

Ethyl 4-({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a piperazine ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with 4-methoxyaniline under controlled conditions. This reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure selectivity and yield.

    Introduction of the Piperazine Ring: The intermediate product from the first step is then reacted with piperazine in the presence of a base such as triethylamine. This step facilitates the formation of the piperazine ring attached to the triazine core.

    Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate to form the ethyl ester group. This reaction is typically carried out in the presence of a catalyst such as N,N-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically targets the amino groups, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often reduce the nitro groups back to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

    Catalysts: N,N-dimethylaminopyridine (DMAP), triethylamine

Major Products Formed

    Oxidation Products: Nitro derivatives

    Reduction Products: Amino derivatives

    Substitution Products: Various substituted triazine derivatives

Scientific Research Applications

Ethyl 4-({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anticancer and antimicrobial drugs. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Biological Research: Researchers use this compound to study its effects on cellular processes and pathways. It is often used in assays to investigate its potential as an inhibitor or activator of specific enzymes or receptors.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules. It is used as an intermediate in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth.

Molecular Targets and Pathways

    Enzymes: The compound targets enzymes involved in DNA replication and repair, making it effective against rapidly dividing cells.

    Receptors: It can bind to specific receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Ethyl 4-({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:

    Ethyl 4-({4-amino-6-[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate: This compound has a chlorine atom instead of a methoxy group, which can significantly alter its reactivity and biological activity.

    Ethyl 4-({4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate: The presence of a methyl group instead of a methoxy group can affect the compound’s solubility and interaction with biological targets.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in medicinal chemistry, biological research, and industrial applications. Further studies are needed to fully explore its potential and develop new applications for this promising compound.

Properties

Molecular Formula

C18H25N7O3

Molecular Weight

387.4 g/mol

IUPAC Name

ethyl 4-[[4-amino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]methyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H25N7O3/c1-3-28-18(26)25-10-8-24(9-11-25)12-15-21-16(19)23-17(22-15)20-13-4-6-14(27-2)7-5-13/h4-7H,3,8-12H2,1-2H3,(H3,19,20,21,22,23)

InChI Key

MPUJGULGGUDNKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N

Origin of Product

United States

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